molecular formula C18H12ClN5O2S B2940298 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol CAS No. 1226439-80-0

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol

Cat. No.: B2940298
CAS No.: 1226439-80-0
M. Wt: 397.84
InChI Key: CNNUYTLMHLXZTL-UHFFFAOYSA-N
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Description

The compound 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol features a pyrimidinol core substituted with a sulfanyl-linked 1,2,4-oxadiazole moiety (bearing a 4-chlorophenyl group) and a 4-pyridyl group. The 4-chlorophenyl group may enhance lipophilicity and target binding, while the pyridyl group could improve aqueous solubility and π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2S/c19-13-3-1-12(2-4-13)17-23-16(26-24-17)10-27-18-21-14(9-15(25)22-18)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNUYTLMHLXZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19ClN4O2
  • Molecular Weight : 382.8 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an anti-inflammatory agent, neuroprotective properties, and enzyme inhibition. The following sections detail specific activities and findings from recent studies.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated the ability to inhibit nitric oxide production in LPS-stimulated microglia, suggesting a mechanism through which neuroinflammation can be mitigated .

Neuroprotective Effects

Studies have shown that derivatives of oxadiazole compounds can protect dopaminergic neurons from neurotoxicity induced by agents like MPTP. The mechanism involves the attenuation of proinflammatory cytokines through the inhibition of NF-kB signaling pathways . This suggests that the compound may hold promise for treating neurodegenerative diseases such as Parkinson's disease.

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against various enzymes. Notably:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong AChE inhibitory activity, which is crucial for conditions like Alzheimer's disease.
  • Urease : Significant urease inhibition was also noted in related studies, indicating potential applications in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated anti-inflammatory effects in microglial cells through NF-kB inhibition .
Study 2Showed neuroprotective effects in MPTP-induced models of Parkinson's disease .
Study 3Evaluated enzyme inhibition and found significant AChE and urease inhibitory activities .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Proinflammatory Cytokines : The compound reduces the expression of iNOS and COX-2 in activated microglia.
  • Neuroprotection : By modulating signaling pathways such as NF-kB and p38 MAPK, the compound protects neuronal cells from inflammatory damage.
  • Enzyme Interaction : Binding studies indicate strong interactions with bovine serum albumin (BSA), suggesting good bioavailability and potential therapeutic efficacy .

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs reported in the literature, focusing on substituent effects, synthetic strategies, and hypothetical pharmacological profiles.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name (CAS or Identifier) Core Structure R1 (Oxadiazole/Pyrimidine Substituent) R2 (Additional Groups) Hypothesized Properties/Activities
Target Compound 4-Pyrimidinol 3-(4-Chlorophenyl)-1,2,4-oxadiazole 6-(4-Pyridyl) Kinase inhibition, moderate solubility
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide (CAS 874137-54-9) Pyrimidine-4-carboxamide 4-Fluorobenzyl 5-Chloro, N-phenyl Enhanced enzyme binding via carboxamide
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS 876666-88-5) Acetamide 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole Methyl Increased solubility (methoxy donors)
Key Observations:

Electron-Withdrawing vs. In contrast, the 3,4-dimethoxyphenyl group in CAS 876666-88-5 introduces electron-donating methoxy groups, which may improve solubility but reduce electrophilic reactivity . The 4-fluorobenzyl substituent in CAS 874137-54-9 combines moderate electronegativity with steric effects, balancing lipophilicity and target accessibility.

Core Modifications: Replacing the pyrimidinol hydroxyl group (target compound) with a carboxamide (CAS 874137-54-9) introduces hydrogen-bonding capabilities, which could strengthen target affinity but reduce metabolic stability.

Hypothetical Pharmacological Profiles

Property Target Compound CAS 874137-54-9 CAS 876666-88-5
Lipophilicity (LogP) Moderate (Cl substituent) High (fluorobenzyl) Low (methoxy groups)
Solubility (aq. buffer) Moderate (pyridyl) Low (carboxamide) High (methoxy, acetamide)
Target Binding Affinity (Hypothetical) Strong (oxadiazole + pyridyl) Moderate (fluorine + carboxamide) Weak (dimethoxy)
Notes:
  • The target compound’s balance of lipophilicity and solubility may favor membrane permeability and oral bioavailability compared to CAS 874137-54-9, which is more lipophilic.
  • CAS 876666-88-5’s high solubility could make it suitable for intravenous formulations but may limit cellular uptake .

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